molecular formula C11H20O B12699692 3-tert-Pentylcyclohexanone CAS No. 171860-70-1

3-tert-Pentylcyclohexanone

Cat. No.: B12699692
CAS No.: 171860-70-1
M. Wt: 168.28 g/mol
InChI Key: HBOKXJVRTSPEQP-UHFFFAOYSA-N
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Description

3-<em>tert</em>-Pentylcyclohexanone is a substituted cyclohexanone derivative featuring a bulky <em>tert</em>-pentyl group (1,1-dimethylpropyl) at the 3-position of the cyclohexanone ring. The <em>tert</em>-pentyl substituent introduces steric hindrance and electronic effects that influence conformational preferences, solubility, and chemical behavior.

Properties

CAS No.

171860-70-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-(2-methylbutan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C11H20O/c1-4-11(2,3)9-6-5-7-10(12)8-9/h9H,4-8H2,1-3H3

InChI Key

HBOKXJVRTSPEQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCCC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-tert-Pentylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with tert-pentyl halides in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent side reactions and maximize yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps like distillation and purification to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-tert-Pentylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-tert-Pentylcyclohexanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-Pentylcyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The tert-pentyl group can influence the compound’s reactivity and binding affinity to these enzymes, thereby modulating its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

3-<em>tert</em>-Butylcyclohexanone

3-<em>tert</em>-Butylcyclohexanone (CAS 936-99-2) is the closest analog, differing by the shorter <em>tert</em>-butyl (1,1-dimethylethyl) substituent. Key distinctions include:

  • Steric Effects: The <em>tert</em>-pentyl group in 3-<em>tert</em>-Pentylcyclohexanone imposes greater steric bulk compared to the <em>tert</em>-butyl group. This likely reduces ring flexibility and alters reactivity in nucleophilic additions or enolate formation.
  • Synthetic Accessibility: 3-<em>tert</em>-Butylcyclohexanone is synthesized via Friedel-Crafts alkylation or conjugate addition, but the longer <em>tert</em>-pentyl chain may require modified protocols to avoid steric interference .
Table 1: Structural Comparison
Property 3-<em>tert</em>-Pentylcyclohexanone 3-<em>tert</em>-Butylcyclohexanone
Substituent 1,1-dimethylpropyl 1,1-dimethylethyl
Molecular Formula C₁₁H₂₀O (hypothetical) C₁₀H₁₈O (CAS 936-99-2)
Steric Volume (ų) ~90 (estimated) ~75 (calculated)

3-Methylcyclohexanone

3-Methylcyclohexanone (CAS 591-24-2) lacks the branched alkyl group, resulting in:

  • Reduced Steric Hindrance: The methyl group allows greater ring flexibility and faster enolate formation in alkylation or reduction reactions compared to <em>tert</em>-alkyl derivatives.
  • Reactivity in Alkylation: For example, 2-allyl-3-methylcyclohexanone (CAS 56620-95-2) is synthesized via enolate alkylation, a reaction that may proceed less efficiently with bulkier substituents like <em>tert</em>-pentyl .

2-Allyl-3-methylcyclohexanone

This compound (CAS 56620-95-2) demonstrates how substituent position and electronic effects influence reactivity. The allyl group at the 2-position enhances conjugation and stabilizes intermediates in reduction-alkylation sequences, a feature less pronounced in 3-<em>tert</em>-pentyl derivatives due to steric constraints .

Research Findings and Limitations

  • Synthetic Challenges: Bulky substituents like <em>tert</em>-pentyl complicate standard cyclohexanone derivatization methods (e.g., Grignard additions or enolate chemistry), necessitating optimized conditions.
  • Thermodynamic Stability: The chair conformation of 3-<em>tert</em>-Pentylcyclohexanone likely favors equatorial placement of the substituent, similar to 3-<em>tert</em>-butyl analogs, but with increased strain due to the larger group .
  • Data Gaps: No experimental data (e.g., melting points, NMR shifts) for 3-<em>tert</em>-Pentylcyclohexanone were identified in the provided evidence. Comparative analyses rely on extrapolation from smaller analogs.

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